molecular formula C16H21N5O3 B2915316 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 902329-55-9

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2915316
CAS RN: 902329-55-9
M. Wt: 331.376
InChI Key: QQNJAZOXIXJNLI-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Biological Activity

Research on xanthene derivatives, closely related to the given compound, has demonstrated their significance in developing antiasthmatic agents due to their vasodilatory activity. The development of phosphodiesterase 3 inhibitors, with xanthene nucleus, indicates the ongoing interest in exploring these compounds for potent anti-asthmatic drugs. Studies show that compounds with electron-withdrawing groups exhibit significant activity, highlighting the importance of structural modifications for enhanced biological activity (Bhatia et al., 2016).

Coordination Chemistry

Investigations into the coordination sphere of divalent metal aquacomplexes with purine derivatives, including structures similar to the compound , reveal complex interactions and hydrogen bonding networks. These studies provide valuable insights into designing metal-organic frameworks and other coordination complexes for various applications, from catalysis to materials science (Maldonado et al., 2009).

Anticancer, Anti-HIV, and Antimicrobial Activities

Research into triazino and triazolo[4,3-e]purine derivatives has identified new candidates with potential antineoplastic, anti-HIV-1, and antimicrobial activities. The synthesis and evaluation of these derivatives underscore the therapeutic potential of purine-based compounds in treating various diseases. Compounds demonstrating significant activity against cancer cell lines and HIV-1 infections offer a promising avenue for future drug development (Ashour et al., 2012).

Serotonin Receptor Antagonism

The synthesis of bicyclic triazol and triazine derivatives has highlighted their potential as serotonin receptor antagonists. These compounds, by modulating serotonin activity, present a pathway for developing new treatments for psychiatric disorders such as depression and anxiety. The identification of compounds with potent 5-HT2 antagonist activity further exemplifies the relevance of purine analogs in neuroscience and pharmacology (Watanabe et al., 1992).

Mechanism of Action

The specific mechanism of action would depend on the specific piperidine derivative and its intended use. For example, some piperidine derivatives are used in the pharmaceutical industry for their biological activity .

Future Directions

Piperidines continue to be an important area of research in the pharmaceutical industry, with new synthetic methods and applications being developed . The future will likely see further advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-10-21-12-13(17-15(21)24-11)18(2)16(23)20(14(12)22)9-8-19-6-4-3-5-7-19/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNJAZOXIXJNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione

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